Gamabufotalin

Overview

Description

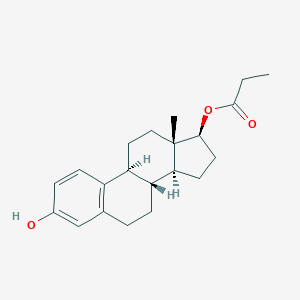

Gamabufotalin (also known as Gamabufagin) is a major bufadienolide of Chansu, a traditional Chinese medicine derived from toad venom . It has been widely used in cancer research due to its stability and low toxicity . It is a main active compound that strongly inhibits cancer cell growth and inflammatory response .

Molecular Structure Analysis

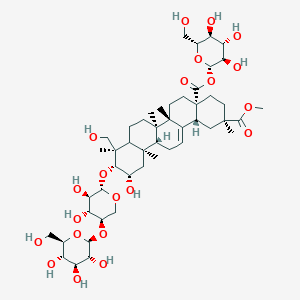

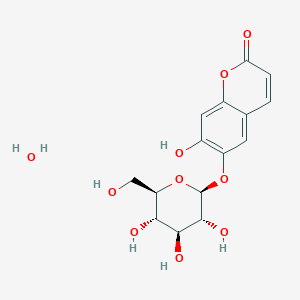

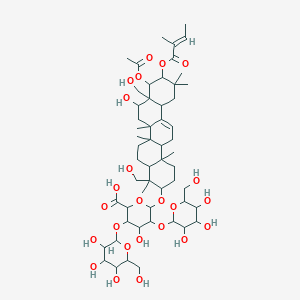

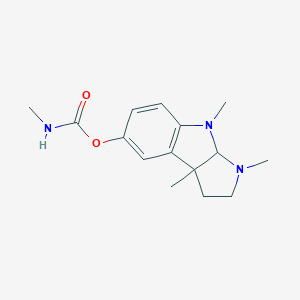

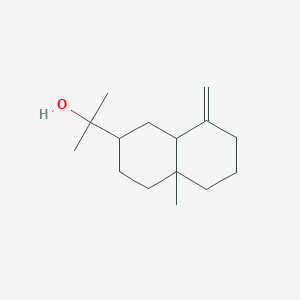

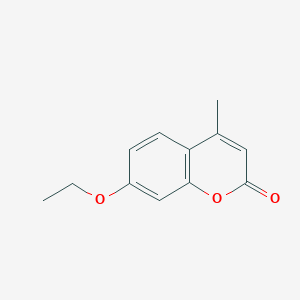

The molecular formula of Gamabufotalin is C24H34O5 . The structure of Gamabufotalin strongly affects its binding with Human Serum Albumin (HSA), and the presence of hydroxyl (OH) or acetoxy (OAc) groups at certain positions improves the drug association with key amino acid residues .

Chemical Reactions Analysis

Gamabufotalin undergoes various metabolic reactions in human liver microsomes. Hydroxylation and dehydrogenation are the major metabolic pathways of bufadienolides in human liver microsomes . CYP3A4 was found to be the major metabolic enzyme and CYP2D6 only mediated the dehydrogenation reaction .

Physical And Chemical Properties Analysis

Gamabufotalin is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . Its density is predicted to be 1.289±0.06 g/cm3, with a melting point of 254°C and a predicted boiling point of 595.8±50.0°C .

Scientific Research Applications

-

Synergistic Therapy to Gastric Cancer with Metastasis

- Application : Gamabufotalin is used in combination with Apatinib for the treatment of gastric cancer with metastasis .

- Method : Lipid-film-coated Prussian blue nanoparticles (PB NPs) with hyaluronan (HA) modification are used for loading Apatinib and Gamabufotalin to improve their solubility and targeting ability .

- Results : The study is still ongoing and the results are not yet published .

-

Inhibition of Osteoclastgenesis and Counteraction of Estrogen-Deficient Bone Loss

- Application : Gamabufotalin inhibits osteoclastogenesis and counteracts estrogen-deficient bone loss in mice by suppressing RANKL-Induced NF-κB and ERK/MAPK Pathways .

- Method : The study examines the biological effects of Gamabufotalin on osteoclastogenesis and RANKL-induced activation of related signaling pathways .

- Results : Gamabufotalin can inhibit RANKL-induced osteoclast formation and the ability of bone resorption in a dose-dependent manner at both the early and late stages of osteoclastogenesis .

-

Inhibition of Proliferation of NSCLC

- Application : Gamabufotalin inhibits the proliferation of Non-Small Cell Lung Cancer (NSCLC) in a nanomolar range .

- Method : The study examines the effects of Gamabufotalin on the cell cycle and apoptosis in A549 cells .

- Results : Gamabufotalin treatment could induce G2/M cell cycle arrest and apoptosis in A549 cells .

-

Suppression of COX-2 Expression in Lung Cancer Cells

- Application : Gamabufotalin, a bufadienolide compound from toad venom, suppresses COX-2 expression through targeting IKKβ/NF-κB signaling pathway in lung cancer cells .

- Method : The study investigates the biological functions of Gamabufotalin (CS-6) by examining its effects on migration, colony formation, apoptosis in NSCLC cells, and the nuclear localization and interaction between transcriptional co-activator p300 and NF-κB p50/p65 and their binding to COX-2 promoter .

- Results : Gamabufotalin (CS-6) strongly suppressed COX-2 expression by inhibiting the phosphorylation of IKKβ via targeting the ATP-binding site, thereby abrogating NF-κB binding and p300 recruitment to COX-2 promoter .

-

Inhibition of VEGF-Induced Cofilin Phosphorylation

- Application : Gamabufotalin inhibits VEGF-induced cofilin phosphorylation .

- Method : The study examines the effects of Gamabufotalin on VEGF-induced cofilin phosphorylation using immunofluorescences staining with a specific antibody for phosphorylated cofilin .

- Results : The study is still ongoing and the results are not yet published .

-

Treatment of Gastric Cancer with Metastasis

- Application : Gamabufotalin is used in combination with Apatinib for the treatment of gastric cancer with metastasis .

- Method : Lipid-film-coated Prussian blue nanoparticles (PB NPs) with hyaluronan (HA) modification are used for loading Apatinib and Gamabufotalin to improve their solubility and targeting ability .

- Results : The study is still ongoing and the results are not yet published .

-

Inhibition of VEGF-Induced Cofilin Phosphorylation

- Application : Gamabufotalin inhibits VEGF-induced cofilin phosphorylation .

- Method : The study examines the effects of Gamabufotalin on VEGF-induced cofilin phosphorylation using immunofluorescences staining with a specific antibody for phosphorylated cofilin .

- Results : The study is still ongoing and the results are not yet published .

Safety And Hazards

properties

IUPAC Name |

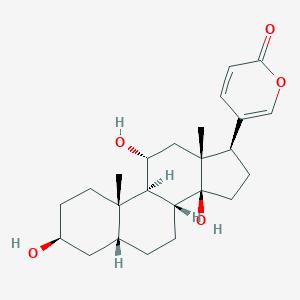

5-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-21(22)19(26)12-23(2)17(8-10-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3/t15-,16+,17-,18-,19-,21-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTLOAVOGWSPEF-KJRPADTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878664 | |

| Record name | Gamabufotalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gamabufotalin | |

CAS RN |

465-11-2 | |

| Record name | Gamabufotalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gamabufotalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gamabufotalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gamabufotalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GAMABUFOTALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HH3KM165O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.